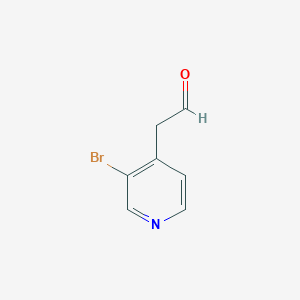
2-(3-Bromopyridin-4-YL)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromopyridin-4-YL)acetaldehyde is an organic compound with the molecular formula C7H6BrNO It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom at the 3-position and an aldehyde group at the 4-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopyridin-4-YL)acetaldehyde typically involves the bromination of pyridine derivatives followed by the introduction of an aldehyde group. One common method involves the bromination of 4-pyridinecarboxaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
2-(3-Bromopyridin-4-YL)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: 2-(3-Bromopyridin-4-YL)acetic acid.
Reduction: 2-(3-Bromopyridin-4-YL)ethanol.
Substitution: 2-(3-Azidopyridin-4-YL)acetaldehyde, 2-(3-Cyanopyridin-4-YL)acetaldehyde.
科学的研究の応用
2-(3-Bromopyridin-4-YL)acetaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 2-(3-Bromopyridin-4-YL)acetaldehyde depends on its chemical interactions with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity towards molecular targets .
類似化合物との比較
Similar Compounds
2-(3-Chloropyridin-4-YL)acetaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-(3-Fluoropyridin-4-YL)acetaldehyde: Similar structure but with a fluorine atom instead of bromine.
2-(3-Iodopyridin-4-YL)acetaldehyde: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(3-Bromopyridin-4-YL)acetaldehyde is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are distinct from those of its halogenated analogs. The bromine atom’s size and reactivity can influence the compound’s chemical behavior and biological activity, making it a valuable compound for various research applications .
特性
分子式 |
C7H6BrNO |
|---|---|
分子量 |
200.03 g/mol |
IUPAC名 |
2-(3-bromopyridin-4-yl)acetaldehyde |
InChI |
InChI=1S/C7H6BrNO/c8-7-5-9-3-1-6(7)2-4-10/h1,3-5H,2H2 |
InChIキー |
JQYGWMOKUBAWCK-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1CC=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


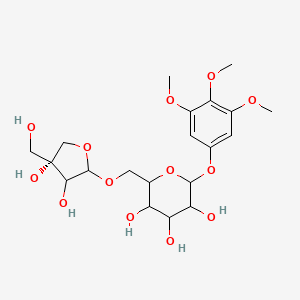

![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid](/img/structure/B12437069.png)
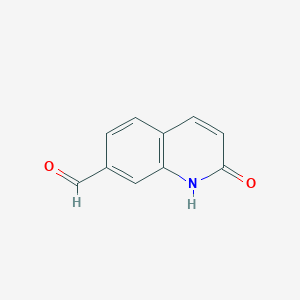
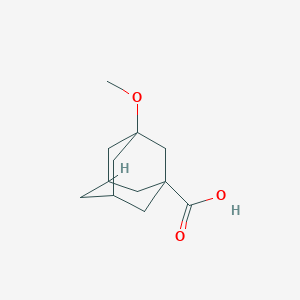
![5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione](/img/structure/B12437095.png)
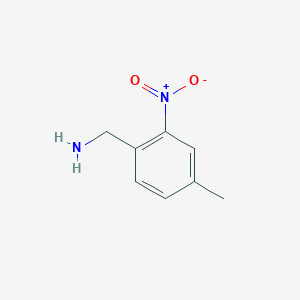

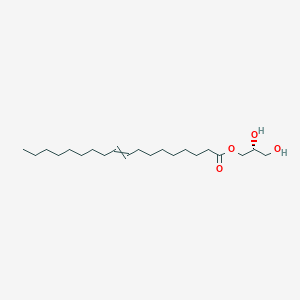
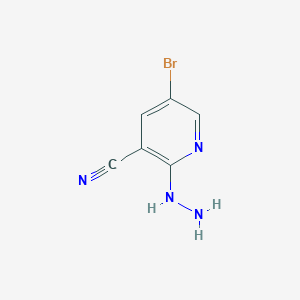
![1-Fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12437115.png)
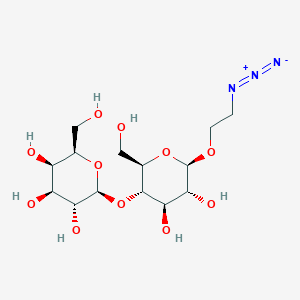
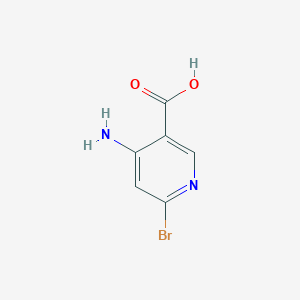
![4,4,11,11-Tetramethyl-6-(phenylmethoxymethyl)-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane](/img/structure/B12437132.png)
